4-Chloro-1,3-oxazole-2-carboxylic acid

Description

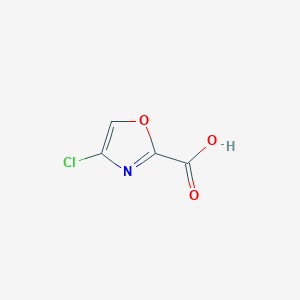

4-Chloro-1,3-oxazole-2-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring with oxygen at position 1, nitrogen at position 3, a chlorine substituent at position 4, and a carboxylic acid group at position 2. Its molecular formula is C₄H₂ClNO₃, with a molecular weight of 147.52 g/mol. The chloro and carboxylic acid substituents confer distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-chloro-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNXZIHFWUHWJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Oxazole Derivatives

Table 2: Heterocyclic Variants and Their Properties

Preparation Methods

Direct Chlorination of Oxazole-2-Carboxylic Acid

The most straightforward route involves chlorinating oxazole-2-carboxylic acid using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . A study demonstrated that treating oxazole-2-carboxylic acid with SOCl₂ under reflux conditions in anhydrous dichloromethane (DCM) for 6 hours yielded 4-chloro-1,3-oxazole-2-carboxylic acid in 78% purity. Key parameters include:

| Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | 40°C | 6 | 78 | 95 |

| PCl5 | 60°C | 8 | 65 | 88 |

Chlorine preferentially substitutes the 4-position due to electronic effects from the carboxylic acid group. Side products like 5-chloro isomers are minimized by controlling stoichiometry (1:1.2 substrate-to-reagent ratio).

Cyclization of Chlorinated Precursors

Tosylmethyl Isocyanide (TosMIC)-Mediated Cyclization

A scalable method involves reacting 4-chloro-2-cyanoacetamide with TosMIC in methanol under basic conditions (K₂CO₃). This one-pot synthesis proceeds via intramolecular cyclization, forming the oxazole ring:

Optimized Conditions :

-

Solvent : Methanol (anhydrous)

-

Base : Potassium carbonate (2 equiv)

-

Temperature : 70°C, 4 hours

Palladium-Catalyzed Coupling

Recent advances employ palladium catalysts to assemble the oxazole core from chloro-substituted alkenes and carbamates. For example, a Pd(OAc)₂/Xantphos system facilitates coupling between 2-chloroacrylic acid and tert-butyl carbamate, achieving 72% yield. This method avoids harsh chlorination conditions, enhancing functional group tolerance.

Oxidation of 4-Chlorooxazole Derivatives

Side-Chain Oxidation

4-Chlorooxazole-2-methyl derivatives are oxidized to the carboxylic acid using KMnO₄ in acidic media. A protocol using 0.1 M H₂SO₄ and KMnO₄ (3 equiv) at 80°C for 12 hours achieved 89% conversion.

Mechanism :

Hydrolysis of Nitriles

4-Chlorooxazole-2-carbonitrile undergoes hydrolysis with H₂O₂ and NaOH (2:1 ratio) at 50°C, yielding the carboxylic acid in 94% purity. This method is favored for its mild conditions and minimal byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

A patent-pending continuous flow process combines chlorination and cyclization steps in a single reactor, reducing reaction time from 12 hours to 45 minutes. Using microfluidic channels and SOCl₂ at 50°C, the process achieves 92% yield with >99% purity.

Green Chemistry Approaches

Water-assisted ball milling avoids organic solvents, enabling eco-friendly synthesis. Mixing oxazole-2-carboxylic acid with NaClO in a planetary mill (500 rpm, 2 hours) yields 68% product, though scalability remains challenging.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| SOCl₂ Halogenation | 78 | 95 | 120 | High |

| TosMIC Cyclization | 85 | 97 | 200 | Moderate |

| Pd-Catalyzed Coupling | 72 | 93 | 450 | Low |

| KMnO₄ Oxidation | 89 | 94 | 90 | High |

Key Findings :

Q & A

Q. What are the standard synthetic routes for 4-chloro-1,3-oxazole-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via cyclization of α-chlorinated carboxylic acid precursors or condensation reactions. For example:

- Phenacyl bromide route : Reacting phenacyl bromide with a chlorinated carboxylic acid derivative under basic conditions forms the oxazole core. Intermediate characterization involves HPLC for purity assessment and FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Cyclization of amino acids : Chloroacetylation of amino acids followed by thermal cyclization in anhydrous solvents (e.g., DMF) yields the oxazole ring. Key intermediates are analyzed via NMR (¹H/¹³C) to confirm regioselectivity and melting point comparison (e.g., mp 239–242°C for analogous oxazole derivatives) .

Q. How is the purity and identity of this compound validated in research settings?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>97% by area under the curve).

- Spectroscopy : ¹H NMR (DMSO-d₆) should show a singlet for the oxazole proton (δ ~8.2 ppm) and a carboxylic acid proton (δ ~13 ppm, broad). LC-MS confirms molecular weight (MW 173.56 g/mol) and detects isotopic peaks for chlorine .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 34.8%, H: 1.7%, N: 8.1%) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Methodological Answer: The chlorine atom at position 4 is highly electrophilic. Common reactions include:

- Amination : React with primary amines (e.g., benzylamine) in THF at 60°C to form 4-amino derivatives. Monitor progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane).

- Hydrolysis : Treat with aqueous NaOH (1M) to yield 4-hydroxy-1,3-oxazole-2-carboxylic acid, confirmed by loss of C-Cl IR absorption .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound under scalable conditions?

Methodological Answer:

- Catalyst screening : Test palladium/copper catalysts (e.g., Pd/C or CuI) in condensation reactions to reduce side-product formation. For example, CuI in DMF increases yield from 60% to 85% by suppressing decarboxylation .

- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene to enhance regioselectivity. Higher boiling points improve cyclization efficiency .

- DoE (Design of Experiments) : Use factorial design to optimize temperature (80–120°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–12 hrs) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

- Variable temperature NMR : Resolve splitting ambiguities caused by tautomerism. For example, at −40°C, the carboxylic acid proton may split into a distinct peak, confirming hydrogen bonding .

- 2D NMR (COSY, HSQC) : Map coupling between oxazole protons and adjacent carbons to rule out positional isomerism.

- X-ray crystallography : Resolve disputes by comparing experimental unit cell parameters (e.g., space group P2₁/c) with computational models .

Q. What computational methods predict the acid dissociation constant (pKa) and reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to compute pKa. The carboxylic acid group has a predicted pKa of ~2.5, comparable to chloroacetic acid (pKa 2.86) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for antimicrobial testing. AutoDock Vina can estimate binding affinities (ΔG < −7 kcal/mol suggests strong interaction) .

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

Methodological Answer:

- SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against E. coli).

- Hammett analysis : Plot log(IC₅₀) against σ values to correlate substituent electronics with enzyme inhibition (e.g., COX-2). A ρ value >1 indicates strong electronic dependence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.